molecular formula C24H21N5O B11413999 5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11413999
M. Wt: 395.5 g/mol
InChI Key: WSDWBCGHGPGIOT-UHFFFAOYSA-N
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Description

“5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzodiazole ring, a pyrrolone ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from an appropriate ortho-phenylenediamine derivative, cyclization with a carboxylic acid or its derivative under acidic conditions.

    Formation of the Pyrrolone Ring: Using a suitable diketone and an amine, the pyrrolone ring can be synthesized through a condensation reaction.

    Coupling Reactions: The final step involves coupling the benzodiazole and pyrrolone intermediates with the aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can occur at the benzodiazole ring or the pyrrolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for binding to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one” involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Interacting with receptors to modulate their activity, either as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

    Pyrrolone Derivatives: Compounds featuring the pyrrolone ring.

    Aniline Derivatives: Compounds with aniline-like structures.

Uniqueness

“5-Amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-1-[4-(phenylamino)phenyl]-2,3-dihydro-1H-pyrrol-3-one” is unique due to its combination of these three distinct structural motifs, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

1-(4-anilinophenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C24H21N5O/c1-15-7-12-19-20(13-15)28-24(27-19)22-21(30)14-29(23(22)25)18-10-8-17(9-11-18)26-16-5-3-2-4-6-16/h2-13,25-26,30H,14H2,1H3,(H,27,28)

InChI Key

WSDWBCGHGPGIOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=C(C=C4)NC5=CC=CC=C5)O

Origin of Product

United States

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